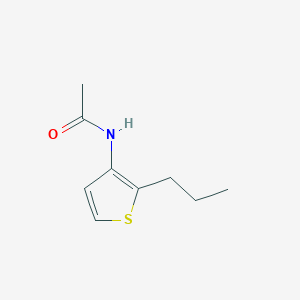

N-(2-propylthiophen-3-yl)acetamide

Description

N-(2-Propylthiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with a propyl group at the 2-position and an acetamide moiety at the 3-position.

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N-(2-propylthiophen-3-yl)acetamide |

InChI |

InChI=1S/C9H13NOS/c1-3-4-9-8(5-6-12-9)10-7(2)11/h5-6H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

IKULJTMESPSVGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CS1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propylthiophen-3-yl)acetamide typically involves the acylation of 2-propylthiophene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-propylthiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-propylthiophen-3-yl)acetamide is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of organic semiconductors and corrosion inhibitors .

Biology and Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its role in drug development and as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and organic light-emitting diodes (OLEDs). Its unique properties make it valuable in material science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(2-propylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. It acts on various receptors and signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Heterocyclic Modifications

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 2,6-Dichlorophenyl and thiazolyl groups. Properties: Exhibits structural similarity to benzylpenicillin’s lateral chain. The dichlorophenyl and thiazolyl rings form a dihedral angle of 79.7°, influencing crystal packing via N–H⋯N hydrogen bonds. This compound’s synthesis involves coupling 2,6-dichlorophenylacetic acid with 2-aminothiazole .

- N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (): Substituents: Diphenylpropyl and 4-methoxyphenyl groups. Synthesis: Prepared via sodium iodide-mediated coupling of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with chlorotrimethylsilane .

Meta-Substituted Acetamides ():

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide :

- Substituents : Meta-chlorophenyl and trichloromethyl groups.

- Properties : Electron-withdrawing substituents at the meta position significantly influence crystal lattice parameters. For example, nitro groups reduce symmetry, leading to varied unit cell dimensions .

- Comparison : The propylthiophen group, being electron-donating, may enhance the compound’s lipophilicity compared to halogenated analogs, affecting bioavailability.

Pharmacological Activity of Acetamide Derivatives

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ():

- Activity : Demonstrates potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay) .

- Comparison : While this compound’s bioactivity remains unstudied, the thiophene moiety’s aromaticity and sulfur atom could modulate interactions with biological targets, similar to quinazoline-sulfonyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.